Carbanolate

Overview

Description

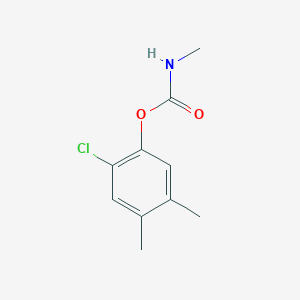

Carbanolate, also known as 2-chloro-4,5-dimethylphenyl methylcarbamate, is a carbamate ester that has been used as an insecticide. It is particularly effective in controlling ectoparasites in poultry. This compound is known for its moderate aqueous solubility and high toxicity to mammals. It functions as a neurotoxin and an acetylcholinesterase inhibitor .

Preparation Methods

Carbanolate can be synthesized through the reaction of 2-chloro-4,5-dimethylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Carbanolate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into simpler compounds.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

Carbanolate has been studied for its applications in various fields:

Chemistry: It is used as a model compound to study the behavior of carbamate esters in different chemical reactions.

Biology: this compound’s role as an acetylcholinesterase inhibitor makes it a valuable tool in neurobiological research.

Medicine: Although not widely used in modern medicine, this compound’s mechanism of action provides insights into the development of new neurotoxic agents.

Industry: This compound has been used in the agricultural industry as an insecticide to control pests in poultry

Mechanism of Action

Carbanolate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the postsynaptic neuron. The overstimulation of neurons can lead to neurotoxicity and, ultimately, the death of the organism. The primary molecular target of this compound is acetylcholinesterase, and the pathway involved is the cholinergic pathway .

Comparison with Similar Compounds

Carbanolate is similar to other carbamate esters, such as carbaryl and aldicarb. it is unique in its specific substitution pattern on the phenyl ring, which includes chlorine and methyl groups. This unique structure contributes to its specific chemical properties and biological activity. Similar compounds include:

Carbaryl: Another carbamate insecticide with a different substitution pattern.

Aldicarb: A highly toxic carbamate insecticide used in agriculture.

Methomyl: A carbamate insecticide with a different mechanism of action

This compound’s distinct structure and properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

Carbanolate, chemically known as 6-chloro-3,4-xylyl methylcarbamate, is a compound classified under carbamates, which are widely used as insecticides. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. It is characterized by a carbamate functional group, which is pivotal in its interaction with biological systems. The general structure can be represented as follows:

where R and R' represent organic groups that can vary among different carbamates.

Target Enzyme: Acetylcholinesterase (AChE)

This compound primarily acts as an acetylcholinesterase inhibitor . By inhibiting AChE, it disrupts the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of this neurotransmitter. This results in overstimulation of cholinergic pathways, which can cause neurotoxicity and subsequent physiological effects such as muscle spasms and respiratory failure .

Acute Toxicity

The acute toxicity of this compound is significant, with various studies reporting varying levels of lethality (LD50 values). For instance:

| Compound | LD50 (mg/kg) | Route |

|---|---|---|

| This compound | 50-500 | Oral |

| Carbaryl | 100-200 | Oral |

| Methomyl | 50-150 | Oral |

These values indicate that this compound falls within a moderately hazardous category, posing risks upon exposure through ingestion or dermal contact .

Chronic Effects

Long-term exposure to this compound has been linked to potential carcinogenic effects due to its interference with DNA methylation processes. Studies suggest that alterations in folate metabolism may contribute to increased cancer risk, particularly colorectal cancer .

Environmental Persistence and Degradation

This compound's environmental fate has been a subject of study due to its widespread use in agriculture. Research indicates that it undergoes degradation through photolysis and microbial action, but its persistence in soil and water can lead to bioaccumulation in non-target organisms. The degradation products may also retain biological activity, complicating ecological impacts .

Case Studies

- Carbamate Resistance in Insects : Research has shown that certain insect populations develop resistance to carbamate insecticides like this compound. A study on the inheritance patterns of resistance demonstrated significant genetic factors influencing susceptibility .

- Analytical Methods for Detection : Various analytical techniques have been developed for detecting this compound residues in food products. Methods such as gas chromatography coupled with mass spectrometry have proven effective for monitoring pesticide levels and ensuring food safety .

- Toxicity Prediction Models : Recent advancements in quantitative structure-activity relationship (QSAR) models have enhanced predictions regarding the acute toxicity of carbanate compounds, including this compound. These models utilize chemical descriptors to estimate LD50 values accurately .

Properties

IUPAC Name |

(2-chloro-4,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTXZGIQTYDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041754 | |

| Record name | Carbanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Carbanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2% | |

| Record name | CARBANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000922 [mmHg] | |

| Record name | Carbanolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE SOLID | |

CAS No. |

671-04-5, 68989-02-6 | |

| Record name | Carbanolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanolate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkyl(C12-16)dimethyldichlorobenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M05Z0Q9XTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/ | |

| Record name | CARBANOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.